molecular formula C22H28N2O B14152329 N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide CAS No. 37390-25-3

N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide

Cat. No.: B14152329
CAS No.: 37390-25-3
M. Wt: 336.5 g/mol
InChI Key: REICTWYFOIZIPX-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to a piperidine ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide typically involves the reaction of diphenylmethyl chloride with alpha-ethyl-1-piperidineacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Diphenylmethyl)-1-phenylethan-1-imine: A Schiff base derivative with similar structural features.

    Diphenylmethyl chloride: A precursor used in the synthesis of N-(Diphenylmethyl)-alpha-ethyl-1-piperidineacetamide.

    Alpha-ethyl-1-piperidineacetamide: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its unique combination of a diphenylmethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

37390-25-3

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

N-benzhydryl-2-piperidin-1-ylbutanamide

InChI

InChI=1S/C22H28N2O/c1-2-20(24-16-10-5-11-17-24)22(25)23-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-4,6-9,12-15,20-21H,2,5,10-11,16-17H2,1H3,(H,23,25)

InChI Key

REICTWYFOIZIPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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